molecular formula C23H27NO5 B1448954 (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid CAS No. 914399-98-7

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Cat. No.: B1448954
CAS No.: 914399-98-7
M. Wt: 397.5 g/mol
InChI Key: WRDFKKLMQLSBQN-QHCPKHFHSA-N
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Description

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced through esterification or other suitable reactions to protect the carboxyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale purification techniques such as large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

    Substitution Reactions: The tert-butoxy group can be replaced with other functional groups under suitable conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide coupling reactions.

    Substitution: Acidic or basic conditions can be employed to replace the tert-butoxy group with other functional groups.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptides: Coupling reactions result in the formation of peptide chains.

    Substituted Derivatives: Substitution reactions yield various derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and peptidomimetics, which are important in the study of protein structure and function.

    Biology: The compound is used in the development of peptide-based probes and inhibitors for studying biological processes.

    Medicine: Peptides synthesized using this compound are investigated for their therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: It is used in the production of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides. The tert-butoxy group protects the carboxyl group, ensuring selective reactions at the amino group.

Comparison with Similar Compounds

Similar Compounds

    (S)-Fmoc-2-amino-3-methyl-butanoic acid: Similar structure but lacks the tert-butoxy group.

    (S)-Fmoc-2-amino-3-tert-butoxy-propionic acid: Similar structure but lacks the methyl group.

Uniqueness

(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is unique due to the presence of both the tert-butoxy and methyl groups, which provide additional steric protection and influence the reactivity of the compound. This makes it particularly useful in the synthesis of complex peptides where selective protection and deprotection are crucial.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-22(2,3)29-14-23(4,20(25)26)24-21(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,24,27)(H,25,26)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDFKKLMQLSBQN-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](COC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141130
Record name O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914399-98-7
Record name O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914399-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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